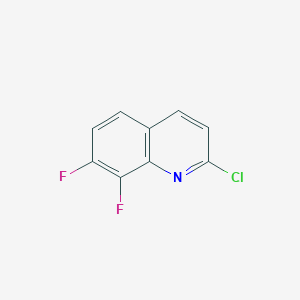
2-Chloro-7,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7,8-difluoroquinoline is a chemical compound with the molecular formula C9H4ClF2N . It has a molecular weight of 199.59 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H . The InChI key is QHFCIVBYDLIPLC-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 199.59 . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
Research has been conducted on the synthesis of new derivatives of fluoroquinolones, including the use of compounds similar to 2-Chloro-7,8-difluoroquinoline, to explore their antibacterial properties. For instance, the study by Al-Hiari et al. (2007) involved the synthesis of 8-nitrofluoroquinolone derivatives and investigated their antibacterial activities against gram-positive and gram-negative strains. The findings indicated that certain derivatives exhibited good activity against S. aureus, suggesting that more lipophilic groups in these compounds could enhance activity against gram-positive strains (Al-Hiari et al., 2007).
Chloroquine and Viral Infections
Although not directly related to this compound, studies on chloroquine, a 9-aminoquinoline, have shown its potential against viral infections due to its immunomodulatory effects and direct antiviral effects. Chloroquine has been tested for its efficacy in combating diseases such as AIDS and severe acute respiratory syndrome (SARS), highlighting the broader applications of quinoline derivatives in treating viral infections (Savarino et al., 2003).
Luminescence and Magnetic Properties
Research into quinoline derivatives also extends into their physical properties, such as luminescence and magnetic behaviors. A study by Wang et al. (2016) synthesized dinuclear complexes based on 8-hydroxyquinoline derivatives, revealing their luminescence and magnetocaloric effects. These findings demonstrate the potential of quinoline derivatives in material science and their application in developing new magnetic and luminescent materials (Wang et al., 2016).
Chelate Extraction Reagents
Quinoline derivatives have also been explored for their use as chelate extraction reagents. Ajioka et al. (2008) investigated the use of 8-sulfonamidoquinoline derivatives in an ionic liquid extraction system for the solvent extraction of divalent metal cations. The study found that these derivatives exhibited superior extractability compared to traditional systems, indicating their utility in chemical analysis and environmental monitoring (Ajioka et al., 2008).
Safety and Hazards
The safety information for 2-Chloro-7,8-difluoroquinoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Direcciones Futuras
Fluorinated quinolines, such as 2-Chloro-7,8-difluoroquinoline, have found applications in medicine and agriculture, and also as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Propiedades
IUPAC Name |
2-chloro-7,8-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCIVBYDLIPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
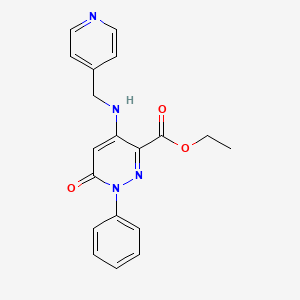
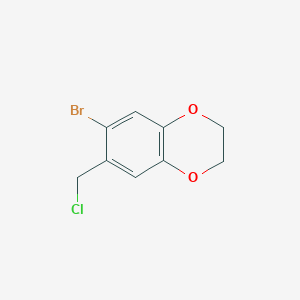
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)
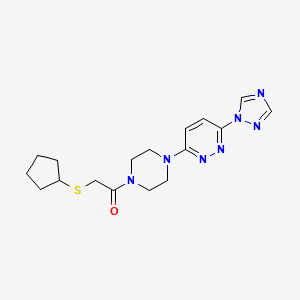

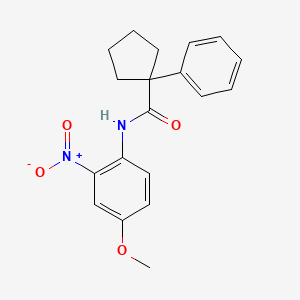

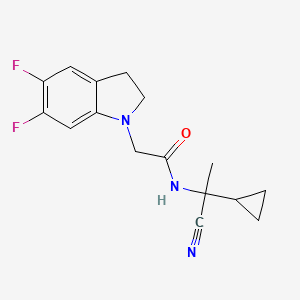

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)
![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)
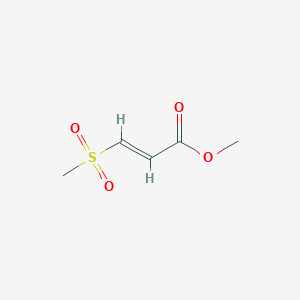
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
